molecular formula C7H7BrO2 B13577869 3-(5-Bromofuran-2-yl)prop-2-en-1-ol

3-(5-Bromofuran-2-yl)prop-2-en-1-ol

Cat. No.: B13577869
M. Wt: 203.03 g/mol
InChI Key: LKPZGNSHZPONOA-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring The compound also features a prop-2-en-1-ol group, which is an allylic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of furan followed by the introduction of the prop-2-en-1-ol group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature and solvent conditions to ensure selective bromination at the 5-position of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(5-Bromofuran-2-yl)prop-2-enal or 3-(5-Bromofuran-2-yl)prop-2-enoic acid.

    Reduction: 3-(5-Hydrofuran-2-yl)prop-2-en-1-ol.

    Substitution: 3-(5-Aminofuran-2-yl)prop-2-en-1-ol or 3-(5-Hydroxyfuran-2-yl)prop-2-en-1-ol.

Scientific Research Applications

3-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the allylic alcohol group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chlorofuran-2-yl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-(5-Iodofuran-2-yl)prop-2-en-1-ol: Similar structure but with an iodine atom instead of bromine.

    3-(5-Methylfuran-2-yl)prop-2-en-1-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity. Additionally, the combination of the furan ring and the allylic alcohol group provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

(E)-3-(5-bromofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

LKPZGNSHZPONOA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/CO

Canonical SMILES

C1=C(OC(=C1)Br)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.